

crystallography of HIV-1 inhibitor-60 complex with target

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Compound Focus: HIV-1 inhibitor-60

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Introduction

HIV-1 infection remains a significant global health challenge, necessitating continuous development of antiviral therapeutics. The HIV-1 replication cycle depends on several essential viral enzymes, including **Protease (PR), Integrase (IN), and Reverse Transcriptase (RT)** [1]. **Structure-guided drug design** has been pivotal in developing inhibitors targeting these enzymes, with crystallography providing atomic-level insights into inhibitor binding modes and mechanisms of action [2] [3]. The introduction of Highly Active Antiretroviral Therapy (HAART) transformed HIV/AIDS from a lethal disease to a manageable chronic condition, but emerging drug resistance requires ongoing development of new therapeutic agents [2] [1] [3].

Key Insights from Structural Studies of HIV-1 Inhibitors

X-ray crystallography has revealed complex mechanisms of inhibitor binding, enabling rational drug design against resistant HIV-1 strains.

- **Dual-Site Binding of Darunavir to HIV-1 Protease:** The ultra-high resolution (0.84 Å) crystal structure of the clinical inhibitor TMC114 (darunavir) complexed with a drug-resistant HIV-1 protease mutant (V32I) revealed TMC114 simultaneously bound at **two distinct sites**: the active-site cavity and a second site on the surface of a flexible flap. The inhibitor exists in two diastereomers with the flap site accommodating the S-enantiomeric nitrogen. This dual binding suggests an alternative mechanism

for darunavir's effectiveness against drug-resistant HIV and presents the flap site as a novel target for inhibitor design [2].

- **Allosteric Inhibition of HIV-1 Integrase:** Quinoline-based allosteric IN inhibitors (ALLINIs) bind at the catalytic core domain (CCD) dimer interface at the principal LEDGF/p75 binding pocket. This binding **induces aberrant IN multimerization** during virion morphogenesis and competes with the cellular cofactor during early infection. While these inhibitors show promise, they impose a low genetic barrier for resistance. Crystallographic screening identified **thiophenecarboxylic acid derivatives** as a new chemotype targeting the same pocket but effective against ALLINI-resistant mutants, providing a path for second-generation inhibitors [4].
- **Inhibitors Targeting the HIV-1 Capsid (CA):** The HIV-1 capsid, a conical shell composed of CA protein hexamers and pentamers, is a promising target with a high genetic barrier to resistance. PF74, one of the best-studied CA inhibitors, binds at the NTD-CTD intersubunit interface, a site also used by host proteins CPSF6 and Nup153. PF74 **destabilizes the HIV-1 capsid**, leading to premature uncoating and disrupted infection. Its antiviral mechanism involves perturbing capsid stability and host factor binding [5].
- **Novel Mechanism of Reverse Transcriptase Inhibition:** MK-8527 represents a new class of **Nucleoside Reverse Transcriptase Translocation Inhibitors (NRTTIs)**. Unlike classical NRTIs, MK-8527-TP maintains a 3'-OH and is not an obligate chain terminator. It inhibits reverse transcription by **blocking RT translocation** on the primer:template, causing immediate and delayed chain termination. This mechanism protects the inhibitor from excision and is associated with a high barrier to resistance [6].

Protocol: X-ray Crystallography of HIV-1 Inhibitor Complexes

Protein Preparation and Complex Formation

- **Protein Expression and Purification:** Recombinant HIV-1 protein (e.g., Protease, Integrase catalytic core domain, or Capsid protein) is expressed in *E. coli* and purified using affinity and size-exclusion chromatography. Purity and homogeneity are critical for crystallization [2] [4].

- **Complex Formation with Inhibitor:** The purified protein is incubated with a molar excess of the inhibitor. For HIV-1 protease, the active homodimer is stabilized by inhibitor binding [2].

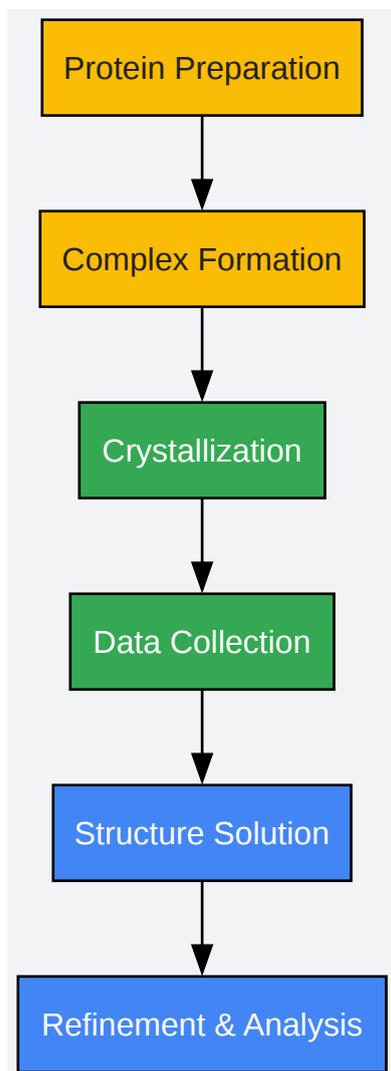
Crystallization and Data Collection

- **Co-crystallization:** Initial crystallization conditions are identified using sparse-matrix screens. Crystals of the PRV32I-TMC114 complex were grown in space group P212121. Optimize crystals via additive screening and microseeding [2].
- **Cryoprotection and Data Collection:** Flash-cool crystals in liquid nitrogen using a cryoprotectant. Collect X-ray diffraction data at a synchrotron source. Monitor for radiation damage. The PRV32I-TMC114 complex diffracted to 0.84 Å resolution [2].

Structure Solution and Refinement

- **Phasing and Model Building:** Solve the phase problem by Molecular Replacement (MR) using a known structure as a search model. For the PRV32I-TMC114 structure, the high resolution allowed clear visualization of alternate conformers and solvent molecules [2].
- **Refinement and Validation:** Refine the model through iterative cycles. At ultra-high resolution, refine atomic positions and individual B-factors with restraint weights. Validate the final model using MolProbity. The PRV32I-TMC114 refinement achieved Rwork/Rfree of 12.4%/14.8% [2].

Below is the experimental workflow for crystallizing HIV-1 protein-inhibitor complexes and determining their structures.



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Data Presentation

Table 1: Crystallographic Data Collection and Refinement Statistics

Parameter	PRV32I-TMC114 Complex	PRM46L-TMC114 Complex
Space group	P 21 21 21	P 21 21 21

Parameter	PRV32I-TMC114 Complex	PRM46L-TMC114 Complex
Resolution (Å)	0.84	1.22
R-factor (%)	11.7	13.1
Ligand Occupancy (Active Site/Flap Site)	60%/60%	60%/60%
PDB Reference	[To be deposited]	[To be deposited]

Table 1: Key statistics for the ultra-high and high-resolution crystal structures of HIV-1 protease mutant complexes with TMC114 (darunavir). Data adapted from [2].

Table 2: Analysis of Inhibitor Binding Modes

Inhibitor	Target	Binding Site	Key Structural Findings
TMC114 (Darunavir)	HIV-1 Protease	Active site & Flap	Binds simultaneously at two sites; exists as two diastereomers [2]
PF74	HIV-1 Capsid	NTD-CTD interface	Perturbs host factor binding (CPSF6, Nup153); induces premature uncoating [5]
Thiophene Derivative	HIV-1 Integrase	CCD dimer interface	Allosteric inhibitor; effective against quinoline-resistant mutants [4]
MK-8527-TP	HIV-1 RT	Active site (non-obligate chain terminator)	Blocks translocation; causes immediate and delayed chain termination [6]

Table 2: Diverse binding modes and mechanisms of action of HIV-1 inhibitors revealed by crystallographic studies.

Conclusion

Structural biology, particularly X-ray crystallography, remains an indispensable tool in the fight against HIV-1. Atomic-level structures of inhibitor complexes have uncovered novel binding sites and unexpected mechanisms, such as **darunavir's dual binding mode** and the **allosteric inhibition of integrase**. These insights directly inform the design of inhibitors effective against drug-resistant viruses. Future directions include pursuing second-generation allosteric integrase inhibitors [4], developing compounds targeting the newly identified flap site on HIV-1 protease [2], and optimizing the long-acting capsid inhibitor scaffold [5]. Continued structural studies of HIV-1 proteins complexed with innovative inhibitors will undoubtedly yield new therapeutic agents and deepen our understanding of viral replication.

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To cite this document: Smolecule. [crystallography of HIV-1 inhibitor-60 complex with target].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548940#crystallography-of-hiv-1-inhibitor-60-complex-with-target>]

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